molecular formula C19H16N2O4 B2597697 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286698-96-1

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2597697
CAS RN: 1286698-96-1
M. Wt: 336.347
InChI Key: CIRLRTYYGOHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as FP5, is a chemical compound with potential applications in scientific research.

Mechanism of Action

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide works by binding to the active site of the targeted protein kinase, preventing its activity. This results in downstream effects on cellular processes that are regulated by this kinase.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular processes being studied. It has been implicated in the regulation of cell growth and proliferation, as well as apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide in lab experiments is its selectivity for the targeted protein kinase, which allows for more specific and controlled studies. However, its potency and specificity may also make it difficult to use in certain experimental contexts, and its effects may not be generalizable to other cellular processes or systems.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of the targeted protein kinase, which could have therapeutic applications in diseases such as cancer. Additionally, further studies are needed to elucidate the specific cellular processes and pathways regulated by this kinase and its inhibitors, which could provide insights into the underlying mechanisms of disease and potential therapeutic targets.

Synthesis Methods

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of furan-2-ylmethanol and pyridin-2-ylmethanol with 4,5-dimethoxyphthalic anhydride followed by a coupling reaction with 5-amino-2-chlorobenzoic acid. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to selectively inhibit the activity of a specific protein kinase, making it a useful tool for studying the role of this kinase in various cellular processes.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(14-6-7-17-18(10-14)25-13-24-17)21(12-16-5-3-9-23-16)11-15-4-1-2-8-20-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRLRTYYGOHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

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